4-amino-N'-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-amino-N’-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide is a compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
The synthesis of 4-amino-N’-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with hydrazine hydrate to form the carbohydrazide derivative. This reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-amino-N’-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is used in the synthesis of energetic materials and explosives due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 4-amino-N’-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound is believed to inhibit the activity of certain enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The exact molecular pathways and targets may vary depending on the specific application and the type of organism or cell being targeted .
Comparison with Similar Compounds
4-amino-N’-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide can be compared with other oxadiazole derivatives such as:
1,2,4-oxadiazole: Known for its antimicrobial and anti-inflammatory properties.
1,3,4-oxadiazole: Exhibits anticancer and antiviral activities.
1,2,5-oxadiazole: Used in the synthesis of energetic materials and explosives.
The uniqueness of 4-amino-N’-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H6N8O4 |
---|---|
Molecular Weight |
254.16 g/mol |
IUPAC Name |
4-amino-N'-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide |
InChI |
InChI=1S/C6H6N8O4/c7-3-1(11-17-13-3)5(15)9-10-6(16)2-4(8)14-18-12-2/h(H2,7,13)(H2,8,14)(H,9,15)(H,10,16) |
InChI Key |
PRWULBKHSNROGW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1N)C(=O)NNC(=O)C2=NON=C2N |
Origin of Product |
United States |
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